molecular formula C24H34N4O B3012371 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide CAS No. 946243-37-4

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide

Cat. No. B3012371
CAS RN: 946243-37-4
M. Wt: 394.563
InChI Key: GAKUOAVLAGLWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide" is a chemical entity that appears to be related to a class of compounds synthesized for their potential pharmacological activities. The structure suggests the presence of a piperazine ring, a dimethylamino group, and an isobutyramide moiety, which are common in molecules designed for biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for their antiallergy activity . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds typically involve multi-step organic synthesis, starting from readily available starting materials, and employing techniques such as amide bond formation, reductive amination, and aromatic substitution.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophoric elements. The piperazine ring is a common feature in many drugs and can provide a scaffold for binding to biological targets. The dimethylamino group is a basic moiety that can interact with acidic environments within biological systems. The isobutyramide part of the molecule is likely to contribute to the compound's overall lipophilicity and could affect its ability to penetrate biological membranes .

Chemical Reactions Analysis

While specific chemical reactions of the compound have not been detailed, compounds with similar structures are known to interact with biological targets through various mechanisms. For example, the interaction with histamine receptors has been observed for a related compound, which suggests that the compound may also engage in receptor-ligand interactions within the body . The presence of an amide bond indicates potential hydrolysis under physiological conditions, which could be a pathway for its metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their structural features. The lipophilicity mentioned in QSAR studies is a critical factor that affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile . The basic nature of the dimethylamino group could mean the compound has a higher affinity for acidic environments, which can be relevant for its distribution in the body. The molecular weight, solubility, and stability of the compound would also be important parameters that determine its suitability as a pharmacological agent.

Scientific Research Applications

Synthesis and Biological Applications

This compound and its derivatives have been synthesized and evaluated for various biological activities. For instance, Patel et al. (2012) explored thiazolidinone derivatives for their antimicrobial activity against a range of bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). Similarly, Malinka et al. (2005) synthesized a series of pyrroledicarboximides, assessing their potential as analgesic agents in animal models (Malinka, Kaczmarz, Redzicka, Filipek, & Sapa, 2005).

Pharmacological Evaluation

Caliendo et al. (1996) investigated N-[2-(alkylamino)ethyl]benzotriazol-X-yl isobutyramides for local anesthetic activity, with some compounds showing a more favorable pharmacological profile than lidocaine, highlighting the versatility in pharmacological applications (Caliendo, Greco, Grieco, Raso, Meli, Novellino, Perissutti, & Santagada, 1996).

Fluorescent Probes and Optical Applications

In materials science, Diwu et al. (1997) synthesized fluorescent solvatochromic dyes with applications as fluorescent molecular probes for studying biological events and processes, demonstrating the compound's utility in developing sensitive fluorescent markers (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997). Rahulan et al. (2014) investigated the nonlinear optical properties of a novel chalcone derivative, suggesting its potential in optical device applications like optical limiters due to its unique absorption behavior (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Neurological Research

Shoghi-Jadid et al. (2002) used a derivative in conjunction with PET imaging to determine the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, offering a noninvasive technique to monitor the progression of this disease (Shoghi-Jadid, Small, Agdeppa, Kepe, Ercoli, Siddarth, Read, Satyamurthy, Petrič, Huang, & Barrio, 2002).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-19(2)24(29)25-18-23(20-10-12-21(13-11-20)26(3)4)28-16-14-27(15-17-28)22-8-6-5-7-9-22/h5-13,19,23H,14-18H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUOAVLAGLWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide

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